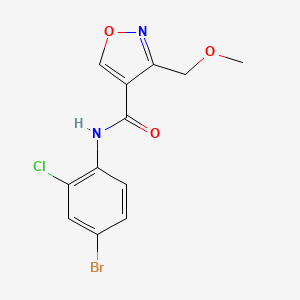![molecular formula C14H22N4O4 B7431950 methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the family of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has also been shown to exhibit various other biochemical and physiological effects. Studies have suggested that the compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate. One area of interest is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as inflammation and infectious diseases. Finally, studies are needed to investigate the in vivo efficacy and safety of this compound in animal models, which will be a critical step in the development of this compound as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate involves a multistep process that includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl 9-oxononanoate in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells.
Propiedades
IUPAC Name |
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-22-12(20)8-6-4-2-3-5-7-11(19)17-10-9-16-18-13(10)14(15)21/h9H,2-8H2,1H3,(H2,15,21)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKGSWIKMHOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)NC1=C(NN=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![1,3,3-trimethyl-N-[2-(methylamino)-2-oxoethyl]-N-[2-(3-methylthiophen-2-yl)ethyl]-2-oxoindole-5-carboxamide](/img/structure/B7431921.png)
![N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)pentanamide](/img/structure/B7431930.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)

![N-(3-fluoropropyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431958.png)